2-(4-Bromo-3-methylphenyl)acetic acid
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Overview
Description
2-(4-Bromo-3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is substituted by a 4-bromo-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid typically involves the bromination of 3-methylphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve:
Solvent: Carbon disulfide or dichloromethane
Temperature: Room temperature to reflux
Catalyst: Iron(III) bromide or aluminum chloride
The reaction proceeds with the formation of the brominated product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves:
Reactants: 3-Methylphenylacetic acid and bromine
Catalyst: Iron(III) bromide
Solvent: Dichloromethane
Temperature: Controlled to maintain optimal reaction rates
The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3-methylphenylacetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: 4-Bromo-3-methylbenzoic acid
Reduction: 3-Methylphenylacetic acid
Substitution: 4-Amino-3-methylphenylacetic acid or 4-Methylthio-3-methylphenylacetic acid
Scientific Research Applications
2-(4-Bromo-3-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The bromine substituent can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. The molecular pathways involved may include:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
2-(4-Bromo-3-methylphenyl)acetic acid can be compared with other similar compounds, such as:
3-Methylphenylacetic acid: Lacks the bromine substituent, resulting in different reactivity and biological activity.
4-Bromo-3-methylbenzoic acid: Similar structure but with a carboxylic acid group directly attached to the aromatic ring.
4-Amino-3-methylphenylacetic acid: Contains an amino group instead of a bromine atom, leading to different chemical properties and applications.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFFNLRLDVODNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394210 |
Source
|
Record name | 2-(4-bromo-3-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215949-57-8 |
Source
|
Record name | 2-(4-bromo-3-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Bromo-3-methylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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